N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine
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Overview
Description
The compound "N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine" is a derivative of 1,3-propanediamine, which is a diamine with two primary amine groups that can react with various aldehydes to form Schiff bases. These Schiff bases are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. The papers provided discuss the synthesis, characterization, and applications of several Schiff base compounds and related diamine derivatives, which can offer insights into the properties and reactivity of "N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine" .
Synthesis Analysis
The synthesis of diamine derivatives often involves the reaction of an aldehyde with a diamine. For instance, benzaldehyde reacts preferentially with the 1-amino group of 1,2-propanediamine to form Schiff bases, which can be further modified to produce various benzyl derivatives . The synthesis of these compounds can be achieved through a stepwise approach, starting from commercially available amines and aldehydes, as demonstrated in the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine . The Schiff base compounds derived from 3,4-dimethoxybenzaldehyde are synthesized and characterized by elemental analysis, FT-IR, and 1H NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of Schiff base compounds is characterized by the presence of an imine group (-C=N-), which is often coplanar with adjacent aromatic rings. The crystal structure of these compounds can be determined using single-crystal X-ray diffraction, revealing details such as dihedral angles between benzene rings and unit cell parameters . For example, the Schiff base compound derived from 3,4-dimethoxybenzaldehyde crystallizes in the monoclinic space group with specific unit cell parameters .
Chemical Reactions Analysis
Schiff bases derived from diamines can participate in various chemical reactions. The imine group is a reactive site that can undergo nucleophilic addition or be reduced to form secondary amines. The presence of substituents on the benzene rings or the diamine backbone can influence the reactivity and selectivity of these reactions. The synthesis of Schiff bases is a key step in the preparation of many compounds with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of Schiff base compounds and related diamine derivatives are influenced by their molecular structure. The presence of hydrogen bonds, C-H…π interactions, and π-π interactions can affect the stability and solubility of these compounds . The vibrational frequencies and corresponding vibrational assignments can be investigated both experimentally and theoretically using methods such as FT-IR, NMR, and computational chemistry techniques . Additionally, the solvation energy values and stability in solution can be studied using NBO and AIM analyses . The cytotoxic activity and cellular accumulation of platinum complexes derived from diamine ligands have been reported, indicating the potential of these compounds in cancer therapy .
Scientific Research Applications
Synthesis and Structural Studies
N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine is utilized in the synthesis of complex molecular structures with potential applications in magnetic materials and coordination chemistry. For instance, azido bridged chains involving copper and nickel, where the compound acts as a ligand, exhibit alternating magnetic properties due to their unique structural configurations (Bhowmik et al., 2014). Similarly, heterodinuclear compounds containing U4+ and transition metal ions like Cu2+ or Ni2+ have been synthesized, showcasing the versatility of such diamines in forming complex coordination structures (Salmon et al., 2007).
Catalysis and Material Science
In material science, the compound finds applications in the synthesis of novel structures, such as cyclometallated complexes of palladium(II), derived from terdentate ligands including N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine derivatives. These complexes have implications for catalytic processes and materials with novel electronic properties (Fernández et al., 2001).
Adsorption Technologies
Research on the modification of silica surfaces with diamines, including N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine, for CO2 adsorption has shown promising results. The synthesized adsorbents demonstrate improved CO2 capture efficiencies, highlighting the potential of such compounds in environmental applications (Sim et al., 2020).
Antineoplastic Agent Research
The synthesis of platinum complexes using N-benzyl 1,3-propanediamine derivatives, including N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine, has been explored for their potential as antineoplastic agents. This suggests a potential avenue for the development of new cancer therapies (de Almeida et al., 2002).
Safety And Hazards
properties
IUPAC Name |
N'-benzyl-N,N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-13-9-6-10-14(2)11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRZWWQEJJUXDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN(C)CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543368 |
Source
|
Record name | N~1~-Benzyl-N~1~,N~3~-dimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine | |
CAS RN |
60630-68-4 |
Source
|
Record name | N~1~-Benzyl-N~1~,N~3~-dimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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